

# DDP-38003 Trihydrochloride: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | DDP-38003 trihydrochloride |           |
| Cat. No.:            | B1150414                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

DDP-38003 is a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), with an IC50 of 84 nM.[1][2][3] KDM1A is a key enzyme in epigenetic regulation, and its inhibition has shown promise in cancer therapy, particularly in leukemia.[2][4] DDP-38003 has demonstrated in vivo efficacy in mouse leukemia models, increasing survival rates.[1][2] These application notes provide detailed information on the solubility and formulation of **DDP-38003 trihydrochloride** to aid researchers in its preclinical development.

**Physicochemical Properties** 

| Property          | -<br>Value                                                                                             | Source |
|-------------------|--------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C21H29Cl3N4O                                                                                           | [1]    |
| Molecular Weight  | 459.84 g/mol                                                                                           | [1]    |
| Appearance        | Yellow to reddish-brown solid                                                                          | [1]    |
| Storage           | 4°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen). | [1]    |



# **Solubility Data**

The solubility of **DDP-38003 trihydrochloride** has been determined in various solvents. It is important to note that for aqueous solutions, the use of ultrasonic treatment may be necessary to achieve a clear solution.[1] For hygroscopic solvents like DMSO, it is recommended to use a newly opened bottle to ensure maximum solubility.[1]

| Solvent | Solubility (mg/mL) | Molar Equivalent<br>(mM) | Notes                               |
|---------|--------------------|--------------------------|-------------------------------------|
| DMSO    | 100                | 217.47                   | Ultrasonic treatment may be needed. |
| Water   | 50                 | 108.73                   | Ultrasonic treatment may be needed. |
| PBS     | 50                 | 108.73                   | Ultrasonic treatment may be needed. |

Data sourced from MedChemExpress product information.[1]

### **Formulation Protocols**

Several formulations have been developed for both in vitro and in vivo applications. The following protocols are provided as a starting point for researchers.

## In Vitro Stock Solutions

For cell-based assays, high-concentration stock solutions are typically prepared in DMSO.

Protocol 1: 100 mM DMSO Stock Solution

- Weigh out the desired amount of **DDP-38003 trihydrochloride**.
- Add the appropriate volume of fresh, high-quality DMSO to achieve a 100 mM concentration (e.g., for 1 mg of compound, add 2.1747 μL of DMSO).
- If necessary, use an ultrasonic bath to ensure complete dissolution.



 Aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freezethaw cycles.[2]

### In Vivo Formulations

The following formulations have been used for oral administration in animal models.

Protocol 2: PEG300/Tween-80/Saline Formulation

This formulation yields a clear solution with a solubility of at least 2.5 mg/mL (5.44 mM).[1]

- Prepare a 10% DMSO stock solution of **DDP-38003 trihydrochloride**.
- In a sterile tube, add the components in the following order, ensuring each is fully mixed before adding the next:
  - 10% DMSO (containing DDP-38003)
  - 40% PEG300
  - 5% Tween-80
  - 45% saline
- Vortex the final mixture thoroughly to ensure homogeneity.

Protocol 3: SBE-β-CD/Saline Formulation

This formulation also provides a clear solution with a solubility of at least 2.5 mg/mL (5.44 mM). [1]

- Prepare a 10% DMSO stock solution of **DDP-38003 trihydrochloride**.
- Prepare a 20% SBE-β-CD solution in saline.
- In a sterile tube, add the components in the following order, mixing well after each addition:
  - 10% DMSO (containing DDP-38003)



- 90% of the 20% SBE-β-CD in saline solution
- Vortex the final mixture to ensure a clear and homogenous solution.

Protocol 4: PEG 400/Glucose Formulation for Oral Gavage

This formulation was used in the original study by Vianello et al. for oral administration in a mouse leukemia model.[2]

- Prepare a 5% glucose solution in sterile water.
- Dissolve DDP-38003 in a vehicle of 40% PEG 400 in the 5% glucose solution to the desired final concentration (e.g., for doses of 11.25 mg/kg and 22.5 mg/kg).[1]
- Ensure the compound is fully dissolved before administration.

# Signaling Pathway and Experimental Workflow Mechanism of Action: KDM1A/LSD1 Inhibition

DDP-38003 functions by inhibiting KDM1A/LSD1, a histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4] Inhibition of KDM1A leads to the re-expression of silenced tumor suppressor genes, promoting cell differentiation and reducing the clonogenic potential of cancer cells.[2][4]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. medchemexpress.com [medchemexpress.com]



- 2. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- To cite this document: BenchChem. [DDP-38003 Trihydrochloride: Application Notes and Protocols for Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150414#ddp-38003-trihydrochloride-solubility-and-formulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com